molecular formula C11H18FNO B2401856 Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034419-97-9

Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2401856
CAS No.: 2034419-97-9
M. Wt: 199.269
InChI Key: VTZNIQGEXNUHTM-UHFFFAOYSA-N
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Description

Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone is an organic compound that features a cyclohexyl group, a fluoromethyl group, and an azetidin-1-yl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through various coupling reactions, such as Grignard reactions or Suzuki-Miyaura couplings.

    Formation of the Methanone Core: The final step involves the formation of the methanone core, which can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The cyclohexyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(3-(chloromethyl)azetidin-1-yl)methanone
  • Cyclohexyl(3-(bromomethyl)azetidin-1-yl)methanone
  • Cyclohexyl(3-(hydroxymethyl)azetidin-1-yl)methanone

Uniqueness

Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

cyclohexyl-[3-(fluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZNIQGEXNUHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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